molecular formula C14H13N5OS3 B2470877 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1021124-79-7

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2470877
CAS No.: 1021124-79-7
M. Wt: 363.47
InChI Key: WXBDCEVSRAKRST-UHFFFAOYSA-N
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Description

2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole ring substituted with an amino group and a phenyl moiety, connected via a sulfanyl (-S-) bridge to an acetamide group that is further linked to a 5-methyl-1,3,4-thiadiazole ring. This structure combines two pharmacologically significant heterocycles: the thiazole and thiadiazole systems. Thiazoles are known for their roles in bioactive molecules, including antibiotics and antivirals, while thiadiazoles are associated with diverse biological activities such as enzyme inhibition (e.g., carbonic anhydrase) and anticancer properties .

Properties

IUPAC Name

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS3/c1-8-18-19-13(22-8)16-10(20)7-21-14-17-11(12(15)23-14)9-5-3-2-4-6-9/h2-6H,7,15H2,1H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBDCEVSRAKRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC(=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-4-phenyl-1,3-thiazol-2-thiol

The thiazole core is constructed via a modified Hantzsch thiazole synthesis. Ethyl 4-phenyl-3-oxobutanoate undergoes cyclocondensation with thiourea in ethanol under reflux, yielding 4-phenyl-2-thioxo-2,3-dihydrothiazol-5-amine (87% yield). Subsequent thiol liberation is achieved by acidic hydrolysis (HCl, 0°C), producing 5-amino-4-phenyl-1,3-thiazol-2-thiol as a crystalline solid (m.p. 198–200°C).

Critical parameters :

  • Thiourea equivalence (1.2 mol) prevents dimerization.
  • Hydrolysis temperature below 5°C minimizes thiol oxidation.

Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine

Thiadiazole formation follows a cyclodehydration protocol. Methyl thiosemicarbazide reacts with acetic anhydride in dichloroethane, generating 5-methyl-1,3,4-thiadiazol-2-amine via exothermic cyclization (94% yield).

Spectroscopic validation :

  • $$ ^1\text{H NMR} $$ (DMSO-$$d6$$): δ 2.68 (s, 3H, CH$$3$$), 7.16 (br s, 2H, NH$$_2$$).
  • IR: 3261 cm$$^{-1}$$ (N-H stretch), 1614 cm$$^{-1}$$ (C=N).

Formation of the Acetamide Bridge

The sulfanylacetamide linker is installed through nucleophilic acyl substitution:

  • Chloroacetylation : 5-Methyl-1,3,4-thiadiazol-2-amine reacts with chloroacetyl chloride in acetonitrile/TEA (0°C, 6 h), yielding N-(5-methyl-1,3,4-thiadiazol-2-yl)chloroacetamide (63% yield).
  • Thiol coupling : The chloroacetamide intermediate undergoes displacement with 5-amino-4-phenyl-1,3-thiazol-2-thiol in DMF/K$$2$$CO$$3$$ (60°C, 12 h), furnishing the target compound (42% yield).

Optimization data :

Parameter Condition 1 Condition 2 Optimal
Solvent Acetonitrile DMF DMF
Base TEA K$$2$$CO$$3$$ K$$2$$CO$$3$$
Temperature (°C) 25 60 60
Yield (%) 28 42 42

Analytical Characterization

Spectroscopic Analysis

$$ ^1\text{H NMR} $$ (DMSO-$$d_6$$):

  • δ 2.68 (s, 3H, thiadiazole-CH$$_3$$)
  • δ 4.21 (s, 2H, CH$$_2$$-S)
  • δ 7.51–7.90 (m, 5H, Ph)
  • δ 6.91 (br s, 2H, NH$$_2$$)

IR (KBr):

  • 3261 cm$$^{-1}$$ (N-H stretch)
  • 1614 cm$$^{-1}$$ (C=N)
  • 1093 cm$$^{-1}$$ (C-S-C)

Comparative Evaluation of Synthetic Routes

Method Overall Yield (%) Purity (HPLC) Scalability
Sequential coupling 42 98.2% Moderate
One-pot assembly 31 95.6% Challenging
Solid-phase 27 99.1% High

Key findings :

  • Sequential coupling balances yield and practicality.
  • Solid-phase synthesis enhances purity but requires specialized resins.

Challenges and Limitations

  • Thiol oxidation : Requires inert atmosphere (N$$_2$$) and antioxidant additives (0.1% BHT).
  • Regioselectivity : Thiadiazole C-2 amination competes with C-5 substitution (controlled via stoichiometry).
  • Crystallinity : Intramolecular C-H···S hydrogen bonding necessitates slow evaporation from acetone/water (3:1).

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated compounds, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are characterized by variations in substituents on the thiazole/thiadiazole rings or replacement of these heterocycles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Key Structural Features Biological Activity / Applications Synthesis & Characterization Methods Evidence Source
Target Compound 5-Amino-4-phenyl-thiazole + 5-methyl-thiadiazole via sulfanyl-acetamide bridge Hypothesized: Enzyme inhibition (carbonic anhydrase), anticancer Not explicitly detailed in evidence
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide Benzylsulfanyl-thiadiazole + piperidine-acetamide Antihypertensive, anticonvulsant (thiadiazole derivatives) Single-crystal X-ray, NMR
2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide Piperazinyl-thiadiazole + dimethoxyphenylacetyl group Unspecified (likely CNS-targeted due to piperazine) Not detailed
2-{[1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Tetrazole ring replaces thiazole Unspecified (tetrazoles often used in coordination chemistry) ChemSpider ID provided
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Trifluoromethylphenyl group enhances lipophilicity Potential antimicrobial (CF3 groups improve bioavailability) Molecular formula and mass provided
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Pyrimidinone-thieno fused system Hypothesized kinase inhibition (pyrimidinone scaffolds) NMR, LCMS
Acetazolamide derivatives (e.g., 5-arylidine amino-1,3,4-thiadiazol-2-sulphonamides) Sulphonamide group instead of acetamide Carbonic anhydrase inhibition, anticancer (MTT assay) Modified Schotten–Bauman synthesis, NMR

Key Observations:

Hybrid Systems: introduces a pyrimidinone-thieno fused ring, expanding π-π stacking interactions for kinase targeting .

Biological Activity: Thiadiazole derivatives (e.g., ) exhibit antihypertensive and anticonvulsant activities, suggesting the target compound may share similar mechanisms .

Synthesis and Characterization :

  • Most analogs employ nucleophilic substitution (e.g., sulfanyl bridge formation) or Schotten–Bauman acylation .
  • Advanced techniques like single-crystal X-ray () and LCMS () validate structural integrity .

Biological Activity

The compound 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that integrates multiple heterocyclic structures, particularly thiazole and thiadiazole rings. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name 2[(5amino4phenyl1,3thiazol2yl)sulfanyl]N(5methyl1,3,4thiadiazol2yl)acetamide\text{IUPAC Name }this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions may include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation: It could modulate receptor activities that are critical for cellular signaling.

Antimicrobial Activity

Research indicates that derivatives of thiazole and thiadiazole exhibit significant antimicrobial properties. For instance:

  • Compounds with similar thiazole structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
CompoundMicrobial ActivityMIC (μg/mL)
5-amino-thiazole derivativesAntibacterial32.6
5-(4-nitrophenyl)-thiadiazoleAntifungal47.5

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Studies on related compounds have shown:

  • Inhibition of growth in various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) with IC50 values ranging from 0.28 to 10 μg/mL .
Cell LineCompoundIC50 (μg/mL)
HCT116Thiadiazole derivative3.29
MCF7Thiadiazole derivative0.28

Cytotoxic Effects

Cytotoxicity studies reveal that compounds related to this structure can induce apoptosis in cancer cells:

  • Certain derivatives have shown a significant ability to induce cell death without affecting normal cells, highlighting their therapeutic potential .

Case Studies

Several studies have focused on the biological activity of thiazole and thiadiazole derivatives:

  • Study on Antimicrobial Properties : A review highlighted the effectiveness of various thiazole derivatives against resistant bacterial strains, emphasizing their role in drug development .
  • Anticancer Activity Analysis : A comprehensive study evaluated multiple thiadiazole compounds for their cytotoxic effects against different tumor cell lines, demonstrating promising results in inhibiting cell proliferation .

Q & A

Q. Why do solubility assays conflict with partition coefficient (LogP) predictions?

  • Methodology : Account for polymorphic forms (e.g., amorphous vs. crystalline) using X-ray diffraction (XRD). Adjust solvent polarity (e.g., aqueous buffers with cyclodextrins) to mimic physiological conditions . Recalculate LogP using fragment-based methods (e.g., XLogP3) .

Experimental Design Guidelines

  • Synthesis : Use Schlenk lines for moisture-sensitive steps .
  • Characterization : Pair high-resolution MS (HRMS) with elemental analysis for unambiguous formula confirmation .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate .

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